Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine structure
908350-80-1 structure
Nombre del producto:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Número CAS:908350-80-1
MF:C17H20BNO2
Megavatios:281.157204627991
MDL:MFCD11973624
CID:69435
PubChem ID:53482118

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • 2-(4-Phenylboronic acid pinacol ester)pyridine
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER
    • 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester
    • Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester
    • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine
    • 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • QC-4308
    • 4-(2-Pyridinyl)phenylboronicacidpinacolester
    • AMBA00085
    • BCP22851
    • BCP9000139
    • AM85962
    • OR360137
    • ST2409309
    • AX8165818
    • AB0049782
    • W9341
    • 350P801
    • (4-(PYRIDI
    • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane
    • MDL: MFCD11973624
    • Renchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
    • Clave inchi: CMGIUUPUDMXXLT-UHFFFAOYSA-N
    • Sonrisas: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1

Atributos calculados

  • Calidad precisa: 281.15900
  • Masa isotópica única: 281.1587090 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 2
  • Complejidad: 348
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 281.2
  • Superficie del Polo topológico: 31.4

Propiedades experimentales

  • Denso: 1.09
  • índice de refracción: 1.55
  • PSA: 31.35000
  • Logp: 3.04780

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Información de Seguridad

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
092159-250mg
4-(2-Pyridinyl)phenylboronic acid pinacol ester
908350-80-1 95%
250mg
£18.00 2022-03-01
Fluorochem
092159-1g
4-(2-Pyridinyl)phenylboronic acid pinacol ester
908350-80-1 95%
1g
£44.00 2022-03-01
Enamine
EN300-317166-0.25g
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
908350-80-1 95.0%
0.25g
$19.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19090-5g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
5g
¥710.0 2023-09-06
Apollo Scientific
OR360137-5g
4-(2-Pyridinyl)phenylboronic acid, pinacol ester
908350-80-1 98%
5g
£116.00 2025-02-20
abcr
AB437620-1g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; .
908350-80-1 95%
1g
€99.80 2025-03-19
Enamine
EN300-317166-5g
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
908350-80-1 95%
5g
$127.0 2023-09-05
Enamine
EN300-317166-0.05g
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
908350-80-1 95.0%
0.05g
$19.0 2025-03-19
TRC
T890513-500mg
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1
500mg
$ 340.00 2022-06-02
eNovation Chemicals LLC
D509341-5g
4-(2-Pyridinyl)phenylboronic acid pinacol ester
908350-80-1 97%
5g
$515 2024-05-24

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referencia
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; Wiensch, Eric M.; Montgomery, John, Organic Letters, 2021, 23(12), 4588-4592

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: N-Hydroxyphthalimide ,  tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ;  48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  15 h, 110 °C
Referencia
Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions
Dai, Peng-Fei; Ning, Xiao-Shan; Wang, Hua; Cui, Xian-Chao; Liu, Jie; et al, Angewandte Chemie, 2019, 58(16), 5392-5395

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  14 h, rt → 85 °C
Referencia
Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties
Liu, Xinyu; Wu, Meng; Zeng, Ruoqi; Li, Gang; Li, Qiuxia; et al, Inorganic Chemistry, 2022, 61(51), 20942-20948

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Azidotrimethylsilane ,  Oxygen Catalysts: Cobalt(II) acetylacetonate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane ,  Water ;  24 h, 80 °C
Referencia
Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes
Wang, Juanjuan; Lu, Hong ; He, Yi; Jing, Chunxiu; Wei, Hao, Journal of the American Chemical Society, 2022, 144(49), 22433-22439

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referencia
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; Wiensch, Eric M.; Montgomery, John, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  24 h, 80 °C
Referencia
Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer
Shao, Shiyang; Ma, Zhihua; Ding, Junqiao; Wang, Lixiang; Jing, Xiabin; et al, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ;  2 h, rt
Referencia
Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis
Firth, James D.; Hammarback, L. Anders; Burden, Thomas J.; Eastwood, Jonathan B.; Donald, James R.; et al, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Referencia
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products

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